molecular formula C30H50N12O12S2 B563071 Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt CAS No. 100930-16-3

Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt

Cat. No.: B563071
CAS No.: 100930-16-3
M. Wt: 834.922
InChI Key: JCYUTVYWHXRGEB-ANMSZRTHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the oxidized form with disulfide bonds and various substituted derivatives with altered biological activities .

Properties

CAS No.

100930-16-3

Molecular Formula

C30H50N12O12S2

Molecular Weight

834.922

IUPAC Name

acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid

InChI

InChI=1S/C28H46N12O10S2.C2H4O2/c29-13(27(49)50)11-51-52-12-17(39-24(46)16(9-19(30)41)38-23(45)15-5-6-21(43)36-15)26(48)40-8-2-4-18(40)25(47)37-14(3-1-7-34-28(32)33)22(44)35-10-20(31)42;1-2(3)4/h13-18H,1-12,29H2,(H2,30,41)(H2,31,42)(H,35,44)(H,36,43)(H,37,47)(H,38,45)(H,39,46)(H,49,50)(H4,32,33,34);1H3,(H,3,4)/t13-,14-,15-,16-,17-,18-;/m0./s1

InChI Key

JCYUTVYWHXRGEB-ANMSZRTHSA-N

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C(CSSCC(C(=O)O)N)NC(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.